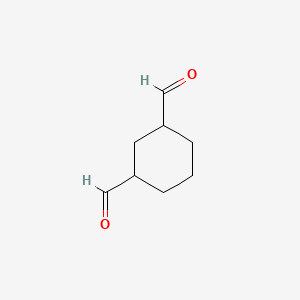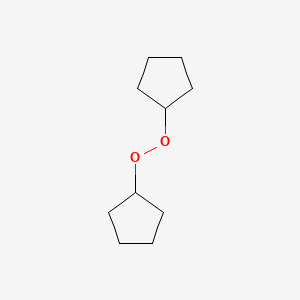
Peroxide, dicyclopentyl (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, dicyclopentyl (9CI) is an organic peroxide with the molecular formula C10H18O2. It is characterized by the presence of a peroxide group (R-O-O-R) where the R groups are cyclopentyl radicals. This compound is known for its strong oxidizing properties and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peroxide, dicyclopentyl (9CI) can be synthesized through the reaction of cyclopentyl hydroperoxide with cyclopentyl alcohol in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of Peroxide, dicyclopentyl (9CI) involves the use of continuous flow reactors to ensure precise control over reaction conditions. The process includes the careful handling of reactants and products to avoid any hazardous situations due to the compound’s reactive nature.
Analyse Des Réactions Chimiques
Types of Reactions: Peroxide, dicyclopentyl (9CI) undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to cyclopentanol and cyclopentanone.
Decomposition: It decomposes to form cyclopentane and oxygen gas.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include transition metal catalysts and acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Decomposition Reactions: Elevated temperatures or the presence of catalytic amounts of transition metals can induce decomposition.
Major Products Formed:
Oxidation: Cyclopentanone and cyclopentanol.
Reduction: Cyclopentanol and cyclopentanone.
Decomposition: Cyclopentane and oxygen gas.
Applications De Recherche Scientifique
Peroxide, dicyclopentyl (9CI) has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.
Medicine: Explored for its potential use in antimicrobial formulations due to its strong oxidizing properties.
Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.
Mécanisme D'action
The mechanism of action of Peroxide, dicyclopentyl (9CI) involves the cleavage of the peroxide bond (R-O-O-R) to generate free radicals. These free radicals can initiate a variety of chemical reactions, including the oxidation of organic substrates. The molecular targets include unsaturated hydrocarbons, alcohols, and other organic compounds. The pathways involved typically include radical chain reactions that propagate through the formation and reaction of intermediate radicals.
Comparaison Avec Des Composés Similaires
Hydrogen Peroxide (H2O2): A simple peroxide with strong oxidizing properties, commonly used as a disinfectant and bleaching agent.
Benzoyl Peroxide: An organic peroxide used in acne treatment and as a polymerization initiator.
tert-Butyl Hydroperoxide: Used as an oxidizing agent in organic synthesis and as a polymerization initiator.
Uniqueness: Peroxide, dicyclopentyl (9CI) is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its cyclopentyl groups provide steric hindrance, affecting its decomposition and reaction pathways. This makes it particularly useful in applications where controlled oxidation is required.
Propriétés
Numéro CAS |
55999-66-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
cyclopentylperoxycyclopentane |
InChI |
InChI=1S/C10H18O2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h9-10H,1-8H2 |
Clé InChI |
DBIAPGKVPZXXCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OOC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




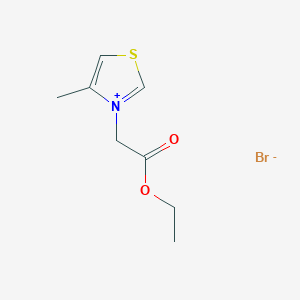
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)

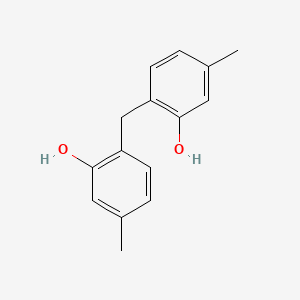
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
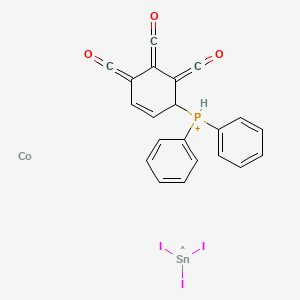


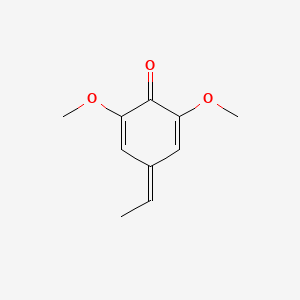
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
